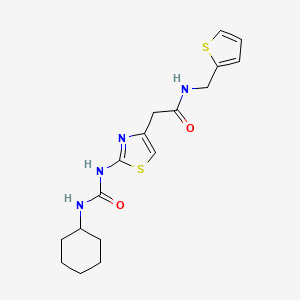
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have antitumor effects in various cancer cell lines. In
Aplicaciones Científicas De Investigación
Optoelectronic Applications
One study focused on the synthesis and characterization of thiazole-containing monomers for optoelectronic applications. The research explored the electrochemical polymerization of these monomers and investigated their optoelectronic properties. The study found that polymers derived from thiazole-based monomers exhibit promising optical band gaps and switching times, suggesting potential applications in optoelectronic devices (Camurlu & Guven, 2015).
Synthesis of Heterocycles
Another area of research involves the use of thioureido-acetamides as starting materials for synthesizing various heterocyclic compounds through cascade reactions. These reactions are notable for their excellent atom economy and the ability to form diverse heterocycles, including iminothiazoles and thioparabanic acids, in a one-pot synthesis (Schmeyers & Kaupp, 2002).
Antitumor Evaluation
Research has also been conducted on the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors. These compounds, incorporating various heterocyclic rings such as thiophene and pyrazole, have shown significant antiproliferative activity against different human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).
Antimicrobial Activities
Another study synthesized 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus. The synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. The study reported significant reductions in reaction times and higher yields under ultrasound irradiation, with several compounds displaying promising antimicrobial activities (Rezki, 2016).
Molecular Modeling and Anticancer Screening
Research into the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs has been undertaken to explore their therapeutic potential. These compounds have been evaluated for cytotoxic activities against various cancer cell lines, with some showing powerful anticancer effects. This indicates the potential of such compounds in cancer treatment strategies (Abu-Melha, 2021).
Propiedades
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUPUYGEQLWBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

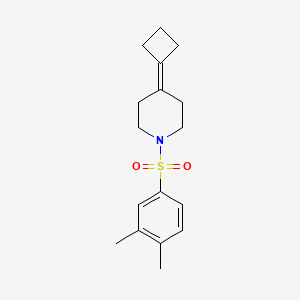
![6-Azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B3015024.png)

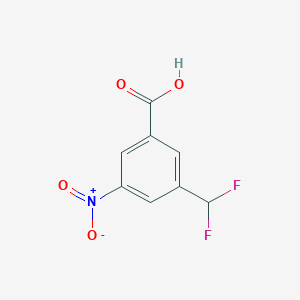
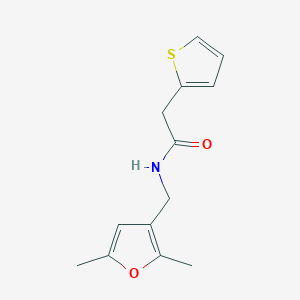
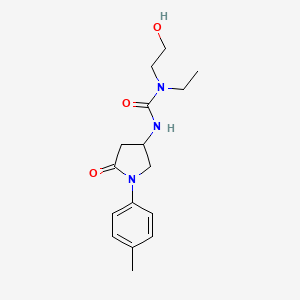
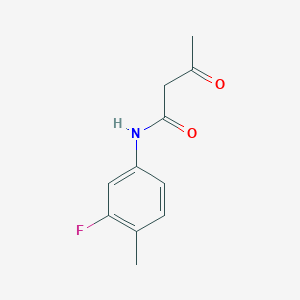

![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)
![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
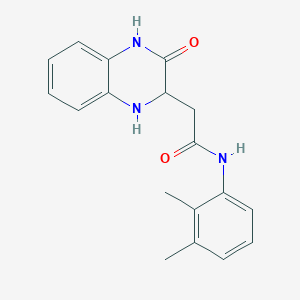

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)